

In-Depth Technical Guide: 5-(Dichloromethyl)-2-fluoropyridine

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Compound of Interest

Compound Name: 5-(Dichloromethyl)-2-fluoropyridine

Cat. No.: B8387855

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Introduction

This technical guide provides a comprehensive overview of **5-(Dichloromethyl)-2-fluoropyridine**, a halogenated pyridine derivative. Due to its structural motifs—a fluorinated pyridine ring and a dichloromethyl group—this compound is of interest to researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic properties of the pyridine ring, making it a potential building block for novel chemical entities. This document outlines the nomenclature, physicochemical properties, and potential synthetic routes for this compound, noting where data is predicted due to a lack of direct experimental reports.

Chemical Identity and Nomenclature

A definitive, experimentally verified IUPAC name for **5-(Dichloromethyl)-2-fluoropyridine** is not readily available in major chemical databases. However, based on the principles of systematic nomenclature, the compound can be named as:

- Systematic IUPAC Name: **5-(Dichloromethyl)-2-fluoropyridine**

This name clearly indicates a pyridine ring with a fluorine atom at the 2-position and a dichloromethyl group at the 5-position.

Synonyms: At present, there are no widely recognized synonyms for this specific compound in scientific literature or commercial catalogs.

Physicochemical Properties

Direct experimental data for **5-(Dichloromethyl)-2-fluoropyridine** is limited. The following table summarizes predicted quantitative data for the target compound and provides experimental data for a closely related analog, 5-(chloromethyl)-2-fluoropyridine, for comparative purposes.^[1]

Property	5-(Dichloromethyl)-2-fluoropyridine (Predicted)	5-(Chloromethyl)-2-fluoropyridine (Experimental)
Molecular Formula	C ₆ H ₄ Cl ₂ FN	C ₆ H ₅ ClFN
Molecular Weight	179.97 g/mol	145.56 g/mol
Boiling Point	210–215 °C (estimated)	192–195 °C
Solubility	Moderate in polar aprotic solvents	Soluble in DMSO, THF

Experimental Protocols: Synthesis

While no direct, peer-reviewed synthesis reports for **5-(Dichloromethyl)-2-fluoropyridine** have been published, plausible synthetic pathways can be proposed based on analogous chemical transformations.^[1]

Route 1: Sequential Chlorination of 2-Fluoropyridine

This proposed two-step synthesis starts with the commercially available 2-fluoropyridine.

Step 1: Chloromethylation of 2-Fluoropyridine

- Reactants: 2-fluoropyridine, formaldehyde, and hydrogen chloride.
- Catalyst: Zinc chloride (ZnCl₂).

- Procedure: The reaction is a Blanc chloromethylation. 2-Fluoropyridine is reacted with formaldehyde and HCl in the presence of ZnCl_2 to introduce a chloromethyl group at the 5-position, yielding 5-(chloromethyl)-2-fluoropyridine.
- Work-up: Standard aqueous work-up and purification by distillation or chromatography.

Step 2: Dichlorination of 5-(chloromethyl)-2-fluoropyridine

- Reactant: 5-(chloromethyl)-2-fluoropyridine.
- Reagent: Chlorine gas (Cl_2).
- Initiator: A radical initiator, such as methyl ethyl ketone peroxide.
- Procedure: The 5-(chloromethyl)-2-fluoropyridine is treated with chlorine gas under radical initiation conditions at an elevated temperature (e.g., 120–140°C). This facilitates the substitution of a hydrogen atom on the chloromethyl group with a second chlorine atom, yielding the desired **5-(Dichloromethyl)-2-fluoropyridine**.
- Work-up: The reaction mixture would likely be neutralized, extracted, and the final product purified by fractional distillation or chromatography.

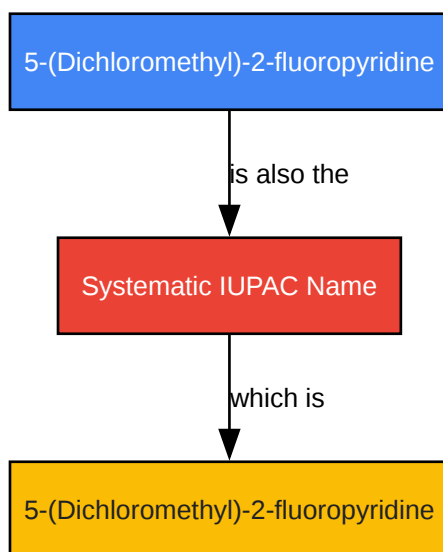
Route 2: Direct Dichloromethylation of 2-Fluoropyridine

A more direct, though potentially less selective, approach could involve a modified Gattermann–Koch type reaction.

- Reactant: 2-Fluoropyridine.
- Reagent: Dichlorohydroxymethane (CHCl_2OH), generated in situ from chloroform and a suitable reagent.
- Procedure: This reaction would aim to directly introduce the dichloromethyl group onto the 2-fluoropyridine ring. Controlling the regioselectivity to favor substitution at the 5-position would be a key challenge.

Logical Relationships

The following diagram illustrates the relationship between the common name and the systematic IUPAC name for the target compound.

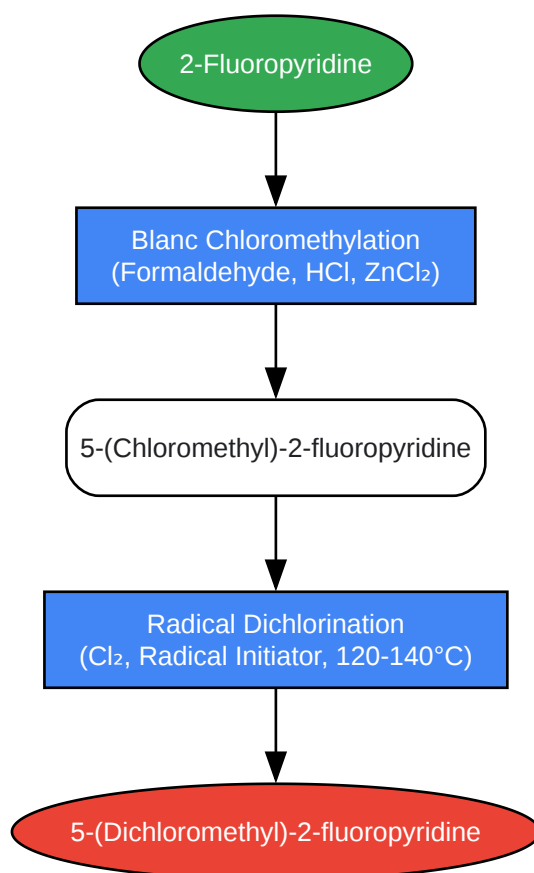


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Caption: Relationship between common and IUPAC nomenclature.

Experimental Workflow: Proposed Synthesis

The diagram below outlines the proposed sequential chlorination workflow for synthesizing **5-(Dichloromethyl)-2-fluoropyridine**.



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Caption: Proposed synthetic workflow for **5-(Dichloromethyl)-2-fluoropyridine**.

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References

- 1. 5-(Dichloromethyl)-2-fluoropyridine () for sale [vulcanchem.com]
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